Sumanene

Description

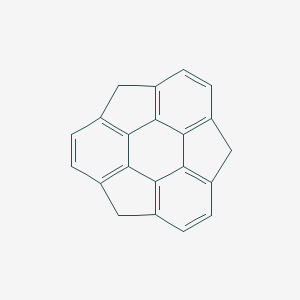

Structure

3D Structure

Properties

IUPAC Name |

heptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1(20),2,4(19),6(18),7,9(17),11(16),12,14-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYKPMSXBVTRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894120 | |

| Record name | Sumanene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151253-59-7 | |

| Record name | 4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151253-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sumanene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151253597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumanene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUMANENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2KR8MQM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fundamental Properties of Sumanene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumanene (C₂₁H₁₂), a name derived from the Hindi and Sanskrit word for "sunflower," is a captivating polycyclic aromatic hydrocarbon that has garnered significant attention in the scientific community. As a "buckybowl," it represents a C₃ᵥ symmetric fragment of buckminsterfullerene (C₆₀), exhibiting a unique bowl-shaped geometry.[1][2] This distinct structure, coupled with the presence of reactive benzylic positions, imparts a range of fascinating chemical, physical, and electronic properties, making it a molecule of considerable interest for applications in materials science, supramolecular chemistry, and drug development.[1][3] This guide provides a comprehensive overview of the fundamental properties of this compound, detailing its synthesis, structural characteristics, dynamic behavior, and electronic nature, supported by experimental protocols and quantitative data.

Chemical Structure and Synthesis

This compound is a bowl-shaped molecule with C₃ᵥ symmetry, composed of a central benzene ring fused to three surrounding benzene rings and three cyclopentadiene rings in an alternating fashion.[4] Unlike corannulene, another well-studied buckybowl, this compound possesses three sp³-hybridized benzylic methylene bridges, which are key to its diverse reactivity.[4]

The first successful synthesis of this compound was achieved by Sakurai, Hirao, and Daiko in 2003, a landmark achievement that opened the door to the experimental exploration of this molecule.[5][6] The synthesis starts from the readily available norbornadiene and proceeds through a multi-step process that avoids harsh conditions like flash vacuum pyrolysis.[5][7]

Experimental Protocol: Synthesis of this compound from Norbornadiene

This protocol is based on the groundbreaking work of Sakurai et al. (2003).[1][5]

Step 1: Synthesis of Tributylstannyl Norbornadiene Derivative

-

In a flame-dried flask under an inert atmosphere, a solution of potassium t-butoxide and n-butyllithium in THF is prepared at -78 °C.

-

1,2-Dibromoethane is added, and the mixture is stirred, allowing the temperature to rise to -45 °C.

-

Tributyltin chloride is then added, and the reaction is allowed to warm to room temperature and stirred for 17 hours.

-

Work-up and purification by chromatography yield the tributylstannyl norbornadiene derivative.

Step 2: Ullmann Reaction for Benzene Core Formation

-

The tributylstannyl derivative is subjected to an Ullmann reaction using a copper catalyst (e.g., Cu(2-C₄H₃SCO₂)) in a suitable solvent like NMP.

-

The reaction is carried out by warming the mixture from -20 °C to room temperature over 13 hours.

-

This step results in the formation of the central benzene ring with three norbornene groups attached, yielding a mixture of syn and anti diastereoisomers.

Step 3: Tandem Ring-Opening and Ring-Closing Metathesis

-

The syn diastereoisomer is treated with a Grubbs' first-generation catalyst in toluene.

-

The reaction vessel is purged with ethylene gas, and the reaction is allowed to proceed at room temperature for 24 hours.

-

This tandem metathesis reaction rearranges the methylene bridges to form the hexahydrothis compound skeleton.

Step 4: Oxidation to this compound

-

The hexahydrothis compound intermediate is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene.

-

The reaction mixture is refluxed for 3 hours.

-

Purification by chromatography affords pure this compound.

References

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. r-nmr.eu [r-nmr.eu]

- 5. electrochem.org [electrochem.org]

- 6. A synthesis of this compound, a fullerene fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

Sumanene: A Buckybowl Fragment of Buckminsterfullerene - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sumanene (C₂₁H₁₂) is a polycyclic aromatic hydrocarbon that represents a C₃ᵥ symmetric fragment of buckminsterfullerene (C₆₀). Its unique bowl-shaped structure, termed a "buckybowl," has garnered significant scientific interest due to its intriguing electronic, structural, and chemical properties. Unlike the parent fullerene, this compound possesses benzylic positions that are amenable to a wide range of chemical functionalizations, making it a versatile building block for novel materials and potential therapeutic agents. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, key physicochemical properties, and relevant experimental protocols for its characterization and evaluation. Particular attention is given to its potential applications in drug development, including recent findings on the anticancer properties of its derivatives.

Introduction

The discovery of buckminsterfullerene (C₆₀) spurred a new era in carbon chemistry, leading to the exploration of its various fragments, known as "buckybowls." this compound, derived from the Hindi and Sanskrit word for "sunflower," is a prominent member of this class of molecules.[1] Its structure consists of a central benzene ring surrounded by an alternating sequence of three benzene and three cyclopentadiene rings.[1] This arrangement induces a distinct bowl-shaped geometry, which is a key determinant of its unique properties.

The presence of three sp³-hybridized benzylic methylene bridges distinguishes this compound from corannulene, another well-studied buckybowl. These benzylic positions offer reactive sites for chemical modification, allowing for the synthesis of a diverse library of this compound derivatives with tailored properties.[2][3] This versatility has opened avenues for exploring this compound-based compounds in materials science and, more recently, in the field of drug development.[4][5]

This guide aims to provide a comprehensive technical resource for researchers interested in this compound. It covers the foundational aspects of its synthesis and properties, details key experimental methodologies, and summarizes relevant quantitative data to facilitate comparative analysis.

Synthesis of this compound

The first practical synthesis of this compound was reported by Sakurai, Daiko, and Hirao in 2003, starting from the readily available and inexpensive norbornadiene.[2] This non-pyrolytic approach involves a three-step process, which has become the foundation for many subsequent syntheses of this compound and its derivatives.

Overall Synthetic Workflow

The synthesis of this compound from norbornadiene can be visualized as a three-stage process: trimerization of a norbornadiene derivative, tandem metathesis to form the hexahydrothis compound core, and subsequent oxidation to yield this compound.

Figure 1: Overall workflow for the synthesis of this compound from norbornadiene.

Detailed Experimental Protocol for this compound Synthesis

This protocol is a composite of the originally reported method by Hirao and co-workers and subsequent elaborations found in the literature.[2][6][7]

Step 1: Synthesis of syn-Benzotris(norbornadiene)

-

Preparation of the Stannane Intermediate:

-

To a solution of norbornadiene in anhydrous THF at -78 °C, add n-butyllithium and potassium t-butoxide.

-

Stir the mixture at -45 °C for 1 hour.

-

Add 1,2-dibromoethane and continue stirring for 2 hours.

-

Warm the reaction mixture to room temperature and add tributyltin chloride.

-

Stir for an additional 12 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude stannane derivative.

-

-

Ullmann Coupling:

-

Dissolve the crude stannane derivative in a suitable solvent.

-

Add a copper(I) thiophene-2-carboxylate (CuTC) catalyst.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to isolate syn-benzotris(norbornadiene). A mixture of syn and anti isomers is typically obtained, with the syn isomer being the desired product for the next step.[2]

-

Step 2: Synthesis of Hexahydrothis compound

-

Tandem Metathesis:

-

Dissolve syn-benzotris(norbornadiene) in anhydrous toluene in a flask equipped with a balloon of ethylene gas.

-

Cool the solution to 0 °C and add Grubbs' first-generation catalyst (Cl₂(PCy₃)₂Ru=CHPh) (approximately 10 mol%).[8][9]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under an ethylene atmosphere.[2]

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane) to afford hexahydrothis compound as a white solid.

-

Step 3: Synthesis of this compound

-

Oxidation:

-

Dissolve hexahydrothis compound in toluene.

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in excess (typically 6-8 equivalents).

-

Reflux the reaction mixture at 110 °C for 3 hours.[2]

-

Monitor the reaction by TLC for the formation of the product.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated hydroquinone.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield this compound as a pale yellow solid.

-

Physicochemical Properties of this compound

The unique bowl-shaped structure of this compound gives rise to a distinct set of physical and chemical properties. A summary of key quantitative data is presented in Table 1.

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Structural Parameters | ||

| Bowl Depth | 1.18 Å (118 pm) | [1] |

| Pyramidalization Angle (hub carbons) | 9° | [1] |

| Bond Lengths (C-C) | 1.381 Å to 1.431 Å | [1] |

| Dynamic Properties | ||

| Bowl-to-Bowl Inversion Barrier | 19.6 kcal/mol (82 kJ/mol) at 140 °C | [1] |

| 19.7–20.4 kcal mol⁻¹ (solvent dependent) | [10] | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.21 (s, 6H), 3.75 (s, 6H) | [11] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 133.0, 122.9, 44.9 | [11] |

| UV-vis (acetonitrile), λ_max_ | 230 nm, 260 nm, 331 nm, 346 nm | [12] |

Key Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation and dynamic studies of this compound and its derivatives.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, THF-d₈, C₆D₆) in a clean, dry vial.[1][13]

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.[13][15]

-

Cap the NMR tube securely.

Two-dimensional exchange spectroscopy (2D-EXSY) is used to measure the rate of bowl-to-bowl inversion.

-

Sample Preparation: Prepare a sample of the this compound derivative (typically 20 mM concentration) in a suitable deuterated solvent (e.g., 1,4-dioxane-d₈, toluene-d₈) in a J-Young NMR tube.[3]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz).

-

Parameter Acquisition:

-

Acquire a standard ¹H NMR spectrum to determine the chemical shifts of the exchanging protons.

-

Measure the longitudinal relaxation time (T₁) of the exchanging protons using an inversion-recovery pulse sequence.

-

Set up a 2D-EXSY (or NOESY) experiment. Typical parameters include:

-

Spectral width: ~8 ppm

-

Acquisition time (t₂): ~0.2 s with 1024 data points

-

Number of increments (t₁): 512

-

Number of scans per increment: 16

-

Mixing time (t_mix_): This is a crucial parameter and should be on the order of T₁. A series of experiments with varying mixing times may be necessary to optimize the cross-peak intensity.[16]

-

-

-

Data Processing and Analysis:

-

Process the 2D data with appropriate window functions (e.g., sine-bell).

-

Integrate the diagonal and cross-peaks.

-

The rate constant (k) for the exchange process can be calculated from the peak intensities and the mixing time.

-

The Gibbs free energy of activation (ΔG‡) for the bowl-to-bowl inversion can then be determined using the Eyring equation.[16]

-

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound and its derivatives in the solid state.

-

Crystal Growth: Grow single crystals of the this compound compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using least-squares methods.

-

The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing.

-

Computational Studies using Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and understanding the geometric, electronic, and dynamic properties of this compound and its derivatives.

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Geometry Optimization: Optimize the molecular structure of this compound or its derivative. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d,p) or larger.[17][18]

-

Frequency Calculations: Perform frequency calculations on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermochemical data.

-

Transition State Search: To calculate the bowl-to-bowl inversion barrier, locate the planar transition state structure using a transition state search algorithm (e.g., QST2, QST3, or Berny optimization).

-

Frequency Calculation on Transition State: Perform a frequency calculation on the transition state geometry to confirm it is a first-order saddle point (i.e., exactly one imaginary frequency corresponding to the inversion motion).

-

Energy Calculation: The inversion barrier is the energy difference between the ground state and the transition state. For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).[17]

-

Property Calculations: Other properties such as molecular orbitals (HOMO, LUMO), molecular electrostatic potential, and spectroscopic properties (e.g., IR, UV-vis via TD-DFT) can also be calculated.[4][18]

-

Figure 2: A typical workflow for DFT calculations on this compound.

This compound in Drug Development

The ability to functionalize this compound at its benzylic and peripheral positions has led to investigations into its potential biological applications. Recent studies have focused on the anticancer properties of this compound derivatives.

Anticancer Activity of this compound Derivatives

Studies have shown that certain this compound derivatives exhibit cytotoxicity against cancer cell lines. For example, some derivatives have been tested against human breast adenocarcinoma cells (MDA-MB-231).[4][5]

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The following is a general protocol for evaluating the cytotoxicity of this compound derivatives against a cancer cell line such as MDA-MB-231.

-

Cell Culture:

-

Culture MDA-MB-231 cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37 °C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in cell culture medium to obtain the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound derivative. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).

-

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound, as a structurally unique fragment of buckminsterfullerene, continues to be a subject of intense research. Its synthetic accessibility and the reactivity of its benzylic positions provide a platform for the development of novel functional molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in chemistry and drug development to explore the fascinating properties and potential applications of this intriguing buckybowl. Further investigations into the biological activities of a wider range of this compound derivatives are warranted and may lead to the discovery of new therapeutic agents.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. texaschildrens.org [texaschildrens.org]

- 3. rsc.org [rsc.org]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. 2D EXSY Experiment [imserc.northwestern.edu]

- 6. researchhub.com [researchhub.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. electrochem.org [electrochem.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 12. japsonline.com [japsonline.com]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

The Synthesis of Sumanene: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sumanene (C₂₁H₁₂), a C₃ᵥ-symmetric "buckybowl," represents a significant milestone in the field of curved polycyclic aromatic hydrocarbons. Its unique bowl-shaped structure, a fragment of buckminsterfullerene (C₆₀), and the presence of reactive benzylic positions have made it a target of intense synthetic interest. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, detailing the seminal unsuccessful attempts and the ultimate breakthrough synthesis. It offers a comprehensive overview of the experimental protocols, quantitative data, and reaction pathways, serving as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction: The Allure of a Buckybowl

This compound, derived from the Hindi and Sanskrit word "suman" meaning sunflower, is a polycyclic aromatic hydrocarbon composed of a central benzene ring fused with alternating benzene and cyclopentadiene rings.[1] Its bowl-shaped geometry and the presence of three benzylic sp³-hybridized carbon atoms distinguish it from the more extensively studied corannulene, another C₆₀ fragment.[2] These structural features impart unique electronic and physical properties, including a significant bowl-to-bowl inversion barrier and the potential for functionalization at both the benzylic and aromatic positions, making it an attractive scaffold for the development of novel materials and therapeutic agents.[3]

Early Attempts: The Challenge of Closing the Bowl

The first documented attempt to synthesize this compound was reported by Mehta and Shah in 1993.[4] Their strategy was based on the cyclodehydrogenation of a pre-assembled planar precursor, 1,5,9-trimethyltriphenylene.

Mehta's Synthetic Approach (1993)

The synthetic strategy initiated with the preparation of 1,5,9-trimethyltriphenylene from 1,3,5-tris(bromomethyl)benzene. The key final step involved an attempt to form the three five-membered rings through flash vacuum pyrolysis (FVP). However, this high-temperature approach did not yield the desired this compound. Instead, it resulted in the formation of mono- and di-bridged products, indicating the extreme strain involved in forming the bowl-shaped structure from a planar precursor under these conditions.[1][4]

Experimental Protocol: Mehta's Attempted Cyclodehydrogenation

Detailed experimental protocols from Mehta's 1993 publication are summarized below.

| Step | Reaction | Reagents and Conditions | Observations |

| 1 | Synthesis of 1,5,9-trimethyltriphenylene | From 1,3,5-tris(bromomethyl)benzene | Precursor for cyclodehydrogenation |

| 2 | Attempted Cyclodehydrogenation | Flash Vacuum Pyrolysis (FVP) | Did not yield this compound; formation of mono- and di-bridged products |

The inability to achieve the final cyclization highlighted the significant energetic barrier to forming the strained, non-planar this compound skeleton from a flat aromatic precursor via pyrolysis.

The Breakthrough: Sakurai and Hirao's Successful Synthesis (2003)

A decade after Mehta's report, a landmark achievement in the field was the first successful synthesis of this compound by Sakurai, Hirao, and Daiko in 2003.[2] Their elegant and non-pyrolytic approach involved the construction of a three-dimensional precursor that already possessed the necessary topology, which was then aromatized in the final step.

The Sakurai-Hirao Synthetic Pathway

This groundbreaking synthesis starts from the readily available norbornadiene and proceeds through a series of key transformations:

-

Trimerization of Norbornadiene: An organocopper-mediated cyclotrimerization of a norbornadiene-derived stannane affords a mixture of syn- and anti-benzotris(norbornadiene)s.

-

Tandem Ring-Opening/Ring-Closing Metathesis (ROM/RCM): The syn-isomer of benzotris(norbornadiene) is subjected to a ruthenium-catalyzed tandem ROM/RCM reaction using Grubbs' first-generation catalyst to yield hexahydrothis compound.

-

Oxidative Aromatization: The final step involves the dehydrogenation of hexahydrothis compound using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish this compound.[2][5]

dot digraph "Sakurai_and_Hirao_Sumanene_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Norbornadiene [label="Norbornadiene", fillcolor="#F1F3F4"]; Stannane [label="Norbornadiene-derived\nTributylstannane", fillcolor="#F1F3F4"]; Benzotrisnorbornadiene [label="syn- and anti-\nBenzotris(norbornadiene)", fillcolor="#F1F3F4"]; Hexahydrothis compound [label="Hexahydrothis compound", fillcolor="#F1F3F4"]; this compound [label="this compound", fillcolor="#FBBC05"];

// Edges Norbornadiene -> Stannane [label="1. n-BuLi, K-O-t-Bu, BrCH₂CH₂Br\n2. Bu₃SnCl"]; Stannane -> Benzotrisnorbornadiene [label="Cu(2-thiophenecarboxylate)₂"]; Benzotrisnorbornadiene -> Hexahydrothis compound [label="Grubbs' Catalyst (1st gen.)\nCH₂=CH₂ (ethylene)"]; Hexahydrothis compound -> this compound [label="DDQ, Toluene, 110 °C"]; } digraph "Sakurai_and_Hirao_Sumanene_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Norbornadiene [label="Norbornadiene", fillcolor="#F1F3F4"]; Stannane [label="Norbornadiene-derived\nTributylstannane", fillcolor="#F1F3F4"]; Benzotrisnorbornadiene [label="syn- and anti-\nBenzotris(norbornadiene)", fillcolor="#F1F3F4"]; Hexahydrothis compound [label="Hexahydrothis compound", fillcolor="#F1F3F4"]; this compound [label="this compound", fillcolor="#FBBC05"];

// Edges Norbornadiene -> Stannane [label="1. n-BuLi, K-O-t-Bu, BrCH₂CH₂Br\n2. Bu₃SnCl"]; Stannane -> Benzotrisnorbornadiene [label="Cu(2-thiophenecarboxylate)₂"]; Benzotrisnorbornadiene -> Hexahydrothis compound [label="Grubbs' Catalyst (1st gen.)\nCH₂=CH₂ (ethylene)"]; Hexahydrothis compound -> this compound [label="DDQ, Toluene, 110 °C"]; }

Figure 1: The successful synthetic pathway to this compound developed by Sakurai and Hirao.

Experimental Protocols and Quantitative Data

The following tables provide a detailed summary of the experimental protocols and quantitative data for the first successful synthesis of this compound.[5]

Table 1: Experimental Protocols for the Synthesis of this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of Tributyl(norbornadien-2-yl)stannane | Norbornadiene, n-butyllithium, potassium tert-butoxide, 1,2-dibromoethane, tributyltin chloride in THF at -78 °C to room temperature for 17 h. |

| 2 | Synthesis of syn- and anti-Benzotris(norbornadiene) | Tributyl(norbornadien-2-yl)stannane, copper(II) 2-thiophenecarboxylate in NMP at -78 °C to room temperature for 13 h. |

| 3 | Synthesis of Hexahydrothis compound | syn-Benzotris(norbornadiene), Grubbs' catalyst (1st generation), ethylene gas in toluene at room temperature for 24 h. |

| 4 | Synthesis of this compound | Hexahydrothis compound, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene, reflux for 3 h. |

Table 2: Quantitative Data for the Synthesis of this compound

| Step | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 1 | Tributyl(norbornadien-2-yl)stannane | 74 | Complex multiplet | Not reported | Not reported |

| 2 | syn-Benzotris(norbornadiene) | 16 | 6.84 (t, 6H), 3.52 (s, 6H), 2.01 (s, 6H), 1.63 (s, 6H) | 143.2, 142.9, 72.1, 48.9, 44.2 | 276 (M⁺) |

| 2 | anti-Benzotris(norbornadiene) | 47 | Not reported | Not reported | 276 (M⁺) |

| 3 | Hexahydrothis compound | 30 | 2.94 (s, 12H), 1.45 (s, 12H) | 137.9, 42.1, 29.7 | 276 (M⁺) |

| 4 | This compound | 70 | 7.10 (s, 6H), 4.70 (brs, 3H), 3.40 (brs, 3H) | 148.9, 148.8, 123.3, 41.4 | 264 (M⁺) |

Alternative Synthetic Approaches

Following the initial breakthrough, several other synthetic routes to this compound and its derivatives have been developed. These alternative methods aim to improve the overall yield, reduce the number of steps, or provide access to functionalized this compound derivatives. One notable approach involves the use of a palladium-catalyzed annulation strategy.

dot digraph "Alternative_Sumanene_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Precursor [label="Functionalized\nAromatic Precursor", fillcolor="#F1F3F4"]; PalladiumCatalysis [label="Palladium-Catalyzed\nAnnulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functionalizedthis compound [label="Functionalized\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Precursor -> PalladiumCatalysis [label="Pd Catalyst, Ligand, Base"]; PalladiumCatalysis -> Functionalizedthis compound; } digraph "Alternative_Sumanene_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Precursor [label="Functionalized\nAromatic Precursor", fillcolor="#F1F3F4"]; PalladiumCatalysis [label="Palladium-Catalyzed\nAnnulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functionalizedthis compound [label="Functionalized\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Precursor -> PalladiumCatalysis [label="Pd Catalyst, Ligand, Base"]; PalladiumCatalysis -> Functionalizedthis compound; }

Figure 2: A generalized workflow for alternative palladium-catalyzed this compound syntheses.

Conclusion

The journey to the synthesis of this compound is a testament to the ingenuity and perseverance of organic chemists. From the early, unsuccessful attempts using high-temperature pyrolysis to the elegant, topology-guided approach of Sakurai and Hirao, the history of this compound synthesis is a rich narrative of strategic molecular design. The successful synthesis has opened the door to a new class of curved aromatic molecules with potential applications in materials science, supramolecular chemistry, and medicine. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to build upon this foundational work and explore the exciting chemistry of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Sumanene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of sumanene and its derivatives. This compound, a buckybowl molecule, is a fragment of fullerene and has garnered significant attention due to its unique bowl-shaped structure, which imparts distinct chemical and physical characteristics.[1][2][3] These properties, including its electronic and optical behavior, make it a promising candidate for applications in materials science, sensor technology, and drug delivery.[1][2][4][5] The ability to functionalize this compound at both its benzylic and aromatic positions allows for the fine-tuning of its properties for specific applications.[1][3]

Synthesis and Functionalization

The synthetic routes to this compound and its derivatives are crucial for exploring their properties and applications. The first successful synthesis of this compound was reported in 2003.[6] Since then, various methods have been developed for its functionalization.

Functionalization Strategies:

-

Benzylic Positions: The three sp³-hybridized benzylic carbons are a key feature of this compound, allowing for a range of chemical modifications that are not possible with corannulene.[3]

-

Aromatic Positions: Functionalization at the aromatic positions can be achieved through electrophilic aromatic substitution and cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions.[1][4] This allows for the introduction of various functional groups, including nitro, formyl, acetyl, iodo, bromo, and ethynyl groups.[4]

The following diagram illustrates a general workflow for the synthesis and functionalization of this compound derivatives.

Caption: Synthetic workflow for this compound derivatives.

Physicochemical Properties

The unique bowl-shaped structure of this compound leads to interesting physicochemical properties that can be tuned through functionalization.

2.1. Spectroscopic Properties

The electronic and photophysical properties of this compound derivatives are of significant interest.

-

UV-Vis Absorption: Unmodified this compound exhibits an absorption maximum at 278 nm.[4] Functionalization can lead to a red-shift in the absorption maxima due to extended π-conjugation. For instance, monoferrocenylsumanenes show absorption maxima at 289–290 nm and 330–334 nm.[4]

-

Fluorescence Emission: The emission spectra of this compound derivatives are also influenced by their functionalization. For example, hydroxysumanenone and methoxysumanenone, functionalized at the internal carbon, exhibit emission maxima at 560 nm and 530 nm, respectively.[7]

Table 1: Spectroscopic Data for Selected this compound Derivatives

| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| This compound | 278 | - | [4] |

| Monoferrocenylthis compound 7 | 289, 330 | - | [4] |

| Monoferrocenylthis compound 8 | 290, 334 | - | [4] |

| Hydroxysumanenone | 260 | 560 | [7] |

| Methoxysumanenone | 260 | 530 | [7] |

2.2. Electrochemical Properties

The electrochemical behavior of this compound derivatives is important for their application in electronic devices and sensors. Cyclic voltammetry is a common technique used to study their redox properties.

-

Redox Potentials: Ferrocene-functionalized sumanenes exhibit characteristic redox signals for the ferrocene moiety.[4] These derivatives have been used in the development of electrochemical sensors for cations like cesium, with detection limits in the nanomolar range.[4]

Table 2: Electrochemical Data for Selected this compound Derivatives

| Derivative | Redox Event | Potential (V) | Application | Reference |

| Monoferrocenylsumanenes | Ferrocene oxidation | - | Cesium cation sensing | [4] |

2.3. Solubility and Self-Assembly

The solubility and self-assembly characteristics of this compound derivatives are critical for their processing and application in materials science and drug delivery.

-

Solubility: While pristine this compound has poor solubility in many common solvents, functionalization can improve this. The first water-soluble this compound derivatives were recently reported, with solubilities ranging from 46 to 820 μM.[8]

-

Self-Assembly: this compound and its derivatives can form supramolecular polymers and columnar structures in the crystalline state.[9][10] This self-assembly is driven by π-π stacking interactions and is influenced by the bowl shape of the molecule.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound derivatives.

3.1. Synthesis of a this compound Derivative (Illustrative Example)

The synthesis of functionalized sumanenes often involves multi-step procedures. For example, the synthesis of monoferrocenylsumanenes can be achieved through Sonogashira cross-coupling or click chemistry reactions.[4]

3.2. Characterization Techniques

A variety of analytical techniques are employed to characterize this compound derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of new derivatives.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.

-

UV-Vis Spectroscopy: Used to study the electronic absorption properties. A solution of the this compound derivative is prepared in a suitable solvent (e.g., acetonitrile), and the absorption spectrum is recorded.[7]

-

Fluorescence Spectroscopy: To measure the emission properties, the sample is excited at its absorption maximum, and the emission spectrum is recorded.[7]

-

Cyclic Voltammetry (CV): Performed in a three-electrode cell containing a solution of the this compound derivative and a supporting electrolyte. The potential is swept, and the resulting current is measured to determine the redox potentials.[4]

The following diagram illustrates a typical experimental workflow for characterizing a new this compound derivative.

Caption: Experimental workflow for characterization.

Applications in Research and Drug Development

The tunable physicochemical properties of this compound derivatives make them attractive for various applications.

-

Sensors: this compound-based receptors have shown high selectivity and sensitivity for the detection of cations, such as cesium.[4]

-

Materials Science: Their ability to form ordered structures makes them suitable for the development of organic electronic materials.[11][12] Theoretical studies suggest that certain derivatives could be promising for electron transport.[11]

-

Drug Delivery: The unique bowl-shaped cavity of this compound has been explored for hosting drug molecules.[5] The development of water-soluble derivatives opens up possibilities for biological applications.[13] Recent computational studies have investigated this compound as a potential delivery system for drugs like 5-fluorouracil.[5]

The interaction between a this compound derivative and a target analyte, such as a cation or a drug molecule, is fundamental to its application in sensing and drug delivery.

Caption: Analyte interaction with a this compound derivative.

This guide provides a foundational understanding of the physicochemical properties of this compound derivatives. The ongoing research in this field continues to unveil new derivatives with tailored properties, expanding their potential applications in science and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A synthesis of this compound, a fullerene fragment - ProQuest [proquest.com]

- 7. This compound derivatives functionalized at the internal carbon - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08970D [pubs.rsc.org]

- 8. Structure-Dependent Water Solubility and Receptor Properties of C3‑Symmetric Dendrimers Bearing this compound or Triphenylene Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-stacked supramolecular polymers. Dynamic, solvation-directed control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Unraveling the substituent impact of fluorinated & oxidized this compound derivatives on stacking interactions and charge transport - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Unraveling the substituent impact of fluorinated & oxidized this compound derivatives on stacking interactions and charge transport - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The C3v Symmetric Structure of Sumanene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Sumanene (C₂₁H₁₂), a name derived from the Hindi and Sanskrit word for "sunflower," is a fascinating polycyclic aromatic hydrocarbon that has garnered significant scientific interest.[1] Its unique bowl-shaped structure, which can be viewed as a fragment of buckminsterfullerene (C₆₀), and its inherent C3v symmetry bestow upon it a range of intriguing chemical and physical properties.[1][2][3] This guide provides a comprehensive technical overview of the C3v symmetric structure of this compound, including its synthesis, structural parameters, dynamic behavior, and the experimental and computational methods used for its characterization.

Molecular Architecture and C3v Symmetry

This compound's defining feature is its non-planar, bowl-shaped geometry. The molecule consists of a central benzene ring fused to three alternating benzene and three cyclopentadiene rings, creating a C3v point group symmetry.[2][3] This symmetry is characterized by a principal three-fold rotation axis (C₃) passing through the center of the central benzene ring and three vertical mirror planes (σᵥ) that each bisect a cyclopentadiene ring and the opposite benzene ring. The presence of three sp³-hybridized benzylic methylene bridges is a key structural characteristic that distinguishes this compound from corannulene, another well-studied buckybowl.[3]

The C3v symmetry profoundly influences this compound's properties. The molecule possesses a significant dipole moment and exhibits unique packing behavior in the solid state, often forming one-dimensional columnar structures.[4] This arrangement is of interest for the development of novel electronic materials.

Quantitative Structural Parameters

The precise geometry of the this compound bowl has been determined through a combination of X-ray crystallography and computational studies. Key structural parameters are summarized in the table below.

| Parameter | Value | Method | Reference |

| Bowl Depth | 1.11 Å | X-ray Crystallography | [4] |

| Bond Lengths (alternation) | 1.381 Å to 1.431 Å | X-ray Crystallography | |

| Pyramidalization Angle (hub C) | ~9° | X-ray Crystallography |

Dynamic Behavior: Bowl-to-Bowl Inversion

Despite its seemingly rigid structure, this compound undergoes a dynamic process known as bowl-to-bowl inversion, where the concave face of the molecule inverts to a convex face and vice-versa. This process is significantly slower than that observed for corannulene, a consequence of this compound's deeper bowl.[5] The energy barrier for this inversion has been determined experimentally and computationally.

| Parameter | Value | Method | Reference |

| Inversion Barrier (ΔG‡) | 19.7–20.4 kcal/mol | 2D-EXSY NMR | [5] |

| Inversion Barrier (calculated) | ~19 kcal/mol | DFT |

The solvent has been shown to have an effect on the rate of bowl-to-bowl inversion.[5]

Experimental Protocols

Synthesis of this compound from Norbornadiene

The first practical synthesis of this compound was achieved by Sakurai, Hirao, and Daiko in 2003, starting from the readily available norbornadiene.[2] The synthetic pathway is outlined below.

Diagram of the Synthesis of this compound

Caption: Synthetic route to this compound from norbornadiene.

Step-by-Step Protocol:

-

Synthesis of the Tributyltin Derivative: Norbornadiene is converted to a stannane derivative through the action of n-butyllithium and 1,2-dibromoethane, followed by quenching with tributyltin chloride.[2]

-

Ullmann Reaction: The tributyltin derivative undergoes an Ullmann reaction catalyzed by a copper(I) thiophene-2-carboxylate (CuTC) complex to form the central benzene core, yielding syn-benzotris(norbornadiene).[2]

-

Ring-Opening/Ring-Closing Metathesis (ROM-RCM): The syn-benzotris(norbornadiene) is treated with a Grubbs' catalyst to induce a tandem ring-opening and ring-closing metathesis, which rearranges the methylene bridges to form hexahydrothis compound.[2]

-

Oxidation: The final step involves the oxidation of hexahydrothis compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the fully aromatic this compound.[2]

Purification: The final product is typically purified by column chromatography on silica gel.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of this compound and for studying its dynamic properties.

1D NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in a 5 mm NMR tube.

-

¹H NMR: The ¹H NMR spectrum of this compound is simple due to its C3v symmetry, showing two signals corresponding to the aromatic protons and the benzylic protons.

-

¹³C NMR: The ¹³C NMR spectrum will also reflect the high symmetry of the molecule.

2D Exchange Spectroscopy (EXSY) for Inversion Barrier Determination:

-

Sample Preparation: Prepare a 20 mM solution of this compound in a suitable deuterated solvent (e.g., 1,4-dioxane-d₈, benzene-d₆, toluene-d₈).[5]

-

Acquisition Parameters:

-

A 2D NOESY pulse sequence is used.

-

The spectral width is typically set to around 8 ppm.[5]

-

The acquisition time in the t₂ dimension is approximately 0.213 s with 1024 data points.[5]

-

512 increments are collected in the t₁ dimension.[5]

-

A key parameter is the mixing time (tm), which is varied to observe the chemical exchange. The optimal mixing time is determined experimentally.[5]

-

The longitudinal relaxation time (T₁) of the exchanging protons should be measured using an inversion-recovery experiment to help optimize the recycle delay.

-

-

Data Analysis: The rate constant for the bowl-to-bowl inversion is determined by integrating the cross-peaks and diagonal peaks in the 2D EXSY spectrum. The activation energy (ΔG‡) is then calculated using the Eyring equation.[5]

Diagram of Bowl-to-Bowl Inversion

Caption: Energy profile of this compound bowl-to-bowl inversion.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the bowl-shaped structure of this compound and allows for the precise measurement of bond lengths, bond angles, and the bowl depth.

Protocol for Growing Single Crystals:

-

Purification: The starting material must be of high purity. Recrystallization or sublimation can be used for final purification.

-

Solvent Selection: this compound can be crystallized from a variety of organic solvents. Slow evaporation of a solution in a solvent in which this compound is sparingly soluble is a common method. Solvents such as dichloromethane, acetone, and DMF have been used.

-

Crystallization Method (Slow Evaporation):

-

Prepare a nearly saturated solution of this compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data is collected at a low temperature (e.g., 100 K or 153 K) to minimize thermal vibrations.[6]

-

The structure is solved using direct methods and refined to obtain the final atomic coordinates and structural parameters.

-

Computational Analysis of C3v Symmetry

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding the structure, stability, and properties of this compound.

Workflow for Computational Analysis

Caption: Computational workflow for analyzing this compound's structure.

Step-by-Step Protocol:

-

Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common computational method is DFT with a functional like B3LYP and a basis set such as 6-31G*. This process minimizes the forces on each atom.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Symmetry Analysis: The point group of the optimized structure is determined to confirm the C3v symmetry.

-

Property Calculation: Once the C3v symmetric structure is confirmed, various properties can be calculated, including the bowl-to-bowl inversion barrier (by locating the planar transition state), NMR chemical shifts, and vibrational spectra.

Conclusion

The C3v symmetric structure of this compound is a captivating example of a non-planar aromatic system with unique properties. Its synthesis has been well-established, and its structural and dynamic characteristics have been thoroughly investigated through a combination of experimental techniques and computational methods. The detailed understanding of this compound's C3v symmetry and its consequences provides a foundation for the design and synthesis of novel functional materials with potential applications in electronics, materials science, and supramolecular chemistry. The protocols outlined in this guide offer a comprehensive resource for researchers and professionals seeking to work with and understand this remarkable molecule.

References

- 1. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic analysis of sumanene (NMR, IR, UV-Vis).

Introduction: Sumanene (C₂₁H₁₂) is a captivating polycyclic aromatic hydrocarbon belonging to the "buckybowl" family, representing a C₃ᵥ-symmetric fragment of buckminsterfullerene (C₆₀). Its unique bowl-shaped structure, featuring a central benzene ring fused to three benzene and three cyclopentadiene rings, imparts distinct chemical and physical properties. The presence of both sp²-hybridized aromatic carbons and sp³-hybridized benzylic carbons makes it a fascinating subject for spectroscopic investigation and a versatile building block in materials science. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic analysis of this compound, complete with experimental protocols and data summaries for researchers in chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about its carbon and hydrogen framework. The inherent C₃ᵥ symmetry of the this compound molecule simplifies its NMR spectra, leading to a smaller number of unique signals than would be expected for a non-symmetrical isomer. This symmetry means there are only four unique proton environments and seven unique carbon environments in the molecule.

Data Presentation: NMR Chemical Shifts

The following table summarizes the ¹H and ¹³C NMR chemical shifts for unsubstituted this compound, which are crucial for its structural verification.

| Nucleus | Signal Type | Chemical Shift (δ) in CDCl₃ [ppm] | Assignment |

| ¹H NMR | Singlet | 7.28 | Aromatic H (Hub) |

| Singlet | 3.86 | Benzylic CH₂ | |

| ¹³C NMR | Signal | 146.0 | Spoke C (quaternary) |

| Signal | 137.9 | Hub C (quaternary) | |

| Signal | 130.9 | Rim C (quaternary) | |

| Signal | 128.9 | Spoke C-H | |

| Signal | 36.9 | Benzylic CH₂ |

Note: The specific assignments of quaternary carbons can be complex and may rely on advanced 2D NMR techniques or computational predictions. The data presented is a consensus from typical characterizations.

Experimental Protocol: NMR Spectroscopy

This protocol outlines a general procedure for obtaining high-resolution ¹H and ¹³C NMR spectra of a this compound sample.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect 8 to 16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 0 to 160 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm or the residual CHCl₃ signal to 7.26 ppm.[1]

-

Calibrate the ¹³C spectrum by setting the TMS signal to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.[1]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the this compound molecule. It is particularly useful for identifying the characteristic C-H stretching vibrations of both the aromatic and benzylic positions, as well as the C-C skeletal vibrations that define its unique bowl structure.

Data Presentation: Characteristic IR Absorption Bands

The table below lists the key IR absorption bands for neutral this compound, measured in the gas phase. These frequencies correspond to specific molecular vibrations.

| Frequency (cm⁻¹) (Gas Phase) | Vibrational Mode Assignment | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2925 | Benzylic (sp³) C-H Stretch | Medium |

| 1436 - 1600 | Aromatic C=C Skeletal Vibrations | Strong |

| 850 - 1300 | C-H In-Plane Bending | Medium-Weak |

Data sourced from gas-phase IR absorption spectra of jet-cooled neutral this compound.[2]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry ~1-2 mg of this compound and ~100-200 mg of spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.

-

Grind the KBr to a very fine powder using an agate mortar and pestle.

-

Add the this compound sample to the KBr powder and continue grinding until the mixture is homogeneous.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet press die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the electronic transitions within its π-conjugated system. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Data Presentation: UV-Vis Absorption Maxima

The electronic absorption spectrum of this compound is characterized by distinct peaks corresponding to π → π* transitions.

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] |

| Dichloromethane (CH₂Cl₂) | ~278 | Not specified in sources |

| Dichloromethane (CH₂Cl₂) | ~351 | Not specified in sources |

The absorption maximum can exhibit slight shifts depending on the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., dichloromethane, hexane, or THF) of a known concentration (e.g., 1.0 x 10⁻⁴ M).

-

From the stock solution, prepare a series of dilutions (e.g., 1.0 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.

-

Select a spectral range, for example, 200 to 600 nm.

-

-

Spectral Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the blank cuvette in the spectrophotometer and record a baseline correction or auto-zero the instrument.

-

Rinse the sample cuvette with the this compound solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and conceptual relationships.

General Spectroscopic Characterization Workflow

Caption: A flowchart illustrating the typical experimental workflow from this compound synthesis to final analysis.

This compound Symmetry and NMR Equivalence

Caption: Logical diagram showing how C₃ᵥ symmetry reduces the number of unique signals in this compound's NMR spectra.

References

An In-depth Technical Guide to Heterosumanenes and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterosumanenes are a fascinating class of bowl-shaped polycyclic aromatic hydrocarbons (PAHs), often referred to as buckybowls, that are structural segments of fullerenes. They are derived from sumanene by the substitution of one or more carbon atoms in the aromatic framework with heteroatoms such as nitrogen, sulfur, oxygen, silicon, or phosphorus. This heteroatomic substitution profoundly influences their electronic structure, geometry, and physicochemical properties, making them promising candidates for applications in materials science, electronics, and potentially drug delivery and sensor technology. This guide provides a comprehensive overview of the synthesis, properties, and characterization of heterosumanenes, with a focus on quantitative data and detailed experimental methodologies.

Core Properties of Heterosumanenes

The introduction of heteroatoms into the this compound framework allows for the fine-tuning of its intrinsic properties, most notably the bowl depth and the energy barrier for bowl-to-bowl inversion. These parameters are critical as they dictate the molecule's ability to act as a host in supramolecular chemistry and influence its electronic and optical characteristics.

Data Presentation: Bowl Depth and Inversion Barriers

The following table summarizes theoretically calculated bowl depths and bowl-to-bowl inversion barriers for a series of trisubstituted heterosumanenes (C₁₈X₃H₆), providing a clear comparison of the effect of different heteroatoms.

| Heterothis compound (X) | Bowl Depth (Å) | Bowl-to-Bowl Inversion Barrier (kcal/mol) |

| O | --- | Very High |

| NH | --- | Very High |

| CH₂ (this compound) | 1.143 | 20.3 |

| BH | 0.914 | --- |

| S | 0.656 | 5.0 |

| PH | 0.118 | --- |

| Si | Planar | 0 |

| SiH₂ | Planar | 0 |

| AlH | Planar | 0 |

Data sourced from theoretical calculations at the B3LYP/cc-pVDZ level.[1][2] Note: For some heteroatoms, the planar structure is the minimum energy conformation, resulting in a bowl depth of zero.

The size of the heteroatom is a determining factor for the bowl depth and the rigidity of the molecule.[2] Larger heteroatoms tend to result in shallower bowls and lower inversion barriers.[1][2] For instance, trithiathis compound (3S) possesses a significantly shallower bowl and a much lower inversion barrier compared to this compound (3CH₂).[1] Conversely, incorporating smaller, more electronegative atoms like nitrogen in triazathis compound can lead to a deeper bowl structure compared to this compound due to shorter C-N bond lengths.

Synthesis of Heterosumanenes

The synthesis of heterosumanenes is a challenging yet evolving field of organic chemistry. Various strategies have been developed, often involving multi-step procedures with a key cyclization step to form the characteristic bowl structure. Below are detailed protocols for the synthesis of two prominent examples, triazathis compound and trithiathis compound.

Experimental Protocol: Synthesis of Triazathis compound

The synthesis of triazathis compound can be achieved through a multi-step process starting from readily available precursors. A key step involves a palladium-catalyzed C-N coupling reaction.

Step 1: Synthesis of the Tri-substituted Precursor

-

To a solution of 1,3,5-triaminobenzene in a suitable solvent (e.g., 1,4-dioxane), add the appropriate aryl halide.

-

Add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Ph₃P), a base (e.g., Na₂CO₃), and a phase transfer catalyst (e.g., Bu₄NOAc).

-

Heat the reaction mixture at 100 °C until the reaction is complete (monitored by TLC).

-

After cooling, the mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the trisubstituted aromatic precursor.

Step 2: Cyclization to form the Triazathis compound Core

-

The precursor from Step 1 is subjected to an intramolecular cyclization reaction. This can be achieved under various conditions, often requiring a strong acid or a Lewis acid catalyst.

-

For example, treatment with a mixture of 12 M HCl and acetic acid at 60 °C can facilitate the initial cyclization steps.

-

A subsequent ring-closing reaction, potentially using a dehydrating agent or a coupling reagent like pentafluorophenyl diphenylphosphinate (FDPP) in the presence of a base such as N,N-diisopropylethylamine (DIPEA), can complete the formation of the bowl-shaped structure.

-

The final product, triazathis compound, is then purified by column chromatography or recrystallization.

A schematic for the synthesis of a triazathis compound derivative is presented below:

Caption: Synthetic pathway for a triazathis compound derivative.

Experimental Protocol: Synthesis of Trithiathis compound

The synthesis of trithiathis compound often utilizes a triphenylene framework as the starting material.

Step 1: Thiolation of Triphenylene

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylene in a suitable solvent like anhydrous hexane.

-

Add TMEDA (tetramethylethylenediamine) and cool the solution.

-

Add n-butyllithium (n-BuLi) dropwise and heat the mixture to 60 °C for several hours to facilitate lithiation at the bay regions.

-

Cool the reaction mixture to -78 °C and add elemental sulfur powder in portions.

-

Allow the mixture to warm to room temperature and stir overnight.

-

The reaction is quenched with water, and the product, a trithiolated triphenylene derivative, is extracted and purified.

Step 2: Intramolecular Cyclodehydrogenation

-

The purified trithiolated precursor is mixed with fine copper powder.

-

The mixture is heated to a high temperature (e.g., 200 °C) under vacuum for a few hours.

-

This high-temperature reaction promotes the intramolecular C-S bond formation and extrusion of hydrogen, leading to the formation of the three thiophene rings and the bowl-shaped trithiathis compound.

-

The crude product is cooled and then purified by sublimation or column chromatography to yield pure trithiathis compound.

Caption: Synthesis of trithiathis compound from a triphenylene precursor.

Spectroscopic Properties

The unique electronic and structural features of heterosumanenes give rise to distinct spectroscopic signatures.

-

UV-Vis Spectroscopy: Heterosumanenes typically exhibit multiple absorption bands in the UV-Vis region. The positions and intensities of these bands are sensitive to the nature of the heteroatom and the extent of π-conjugation. For instance, trithiathis compound and triselenathis compound show an additional broad absorption band at longer wavelengths (370–420 nm) compared to their triphenylene precursors, which is attributed to the n–π transition involving the lone pairs of the heteroatoms.

-

Fluorescence Spectroscopy: Many heterothis compound derivatives are fluorescent. The emission wavelength and quantum yield are highly dependent on the heteroatom, substituents, and the solvent environment. The introduction of heteroatoms can significantly modulate the fluorescence properties, offering a pathway to design novel fluorophores for various applications.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of heterosumanenes. The chemical shifts of the protons and carbons provide detailed information about the electronic environment and the geometry of the bowl. For example, in the ¹H NMR spectrum of this compound, the protons on the convex face are shielded and appear at a higher field compared to those on the concave face. The symmetry of the molecule is also readily apparent from the number of distinct signals in the NMR spectrum. Solid-state ¹³C NMR can provide further insights into the molecular conformation and packing in the solid state.[1][3]

Logical Relationships and Future Outlook

The properties of heterosumanenes are intrinsically linked to the nature of the incorporated heteroatoms. A logical workflow for exploring and designing new heterosumanenes is depicted below.

Caption: Workflow for the development of novel heterosumanenes.

The field of heterosumanenes continues to expand, driven by the quest for novel materials with tailored properties. Future research will likely focus on the development of more efficient and scalable synthetic routes, the exploration of a wider range of heteroatoms, and the investigation of their applications in areas such as organic electronics, catalysis, and biomedicine. The unique host-guest chemistry enabled by their bowl-shaped architecture also presents exciting opportunities for the development of sophisticated molecular recognition systems.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Packing and Solid-State Structure of Sumanene

This compound (C₂₁H₁₂), a C₃ᵥ-symmetric "buckybowl," represents a significant fragment of buckminsterfullerene (C₆₀). Its unique bowl-shaped, π-conjugated architecture and the presence of reactive benzylic positions make it a molecule of intense scientific interest. Beyond its molecular properties, the solid-state arrangement of this compound dictates its bulk physical characteristics, such as charge carrier mobility and dielectric response, which are critical for its application in novel electronic materials and advanced molecular systems. This guide provides a detailed examination of the crystal packing and solid-state structure of pristine this compound and its derivatives, summarizing key crystallographic data and the experimental protocols used for their determination.

Solid-State Structure and Crystal Packing of this compound

In the solid state, this compound molecules self-assemble into a highly ordered, one-dimensional columnar structure.[1][2] This packing is primarily driven by a combination of shape-induced concave-convex alignment and specific intermolecular forces.

Columnar Packing Motif

The defining feature of the this compound crystal structure is the formation of infinite columns where the bowl-shaped molecules stack on top of one another.[1] This stacking occurs in a characteristic concave-to-convex fashion, maximizing van der Waals contacts. Unlike some planar polycyclic aromatic hydrocarbons, the packing in pristine this compound is not perfectly eclipsed; there is a degree of twisting and slipping between adjacent molecules in the column.[3] This arrangement is in contrast to derivatives like sumanenetrione, which exhibit a more ideal eclipsed columnar packing without significant twisting.[3]

Dominant Intermolecular Interactions

Theoretical and experimental studies have revealed that the crystal packing of this compound is not primarily governed by traditional π-π stacking interactions between the central aromatic rings. Instead, the dominant cohesive forces are weak inter- and intra-columnar C-H···π interactions. These interactions occur between the benzylic C-H bonds of one molecule and the electron-rich π-surface of a neighboring molecule. High-resolution X-ray diffraction data have identified close C···C approaches of approximately 3.4 Å within these columnar stacks, indicative of significant intermolecular engagement.[4]

Crystallographic Data

Single-crystal X-ray diffraction (SC-XRD) provides the definitive data for understanding the solid-state structure. This compound and many of its derivatives are found to be isostructural, crystallizing in the trigonal system.[3]

Table 1: Crystallographic Data for Pristine this compound

| Parameter | Value |

| Chemical Formula | C₂₁H₁₂ |

| Formula Weight | 264.31 g/mol |

| Crystal System | Trigonal |

| Space Group | R-3c |

| a, b (Å) | 21.051 |

| c (Å) | 10.842 |

| α, β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 4160.8 |

| Z (molecules/unit cell) | 18 |

| Temperature (K) | 100 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Calculated Density (g/cm³) | 1.265 |

Data sourced from high-resolution X-ray diffraction experiments conducted at 100 K.[4]

Co-crystals and Structural Tuning

The solid-state structure of this compound can be systematically modified through co-crystallization. A notable example is the co-crystallization of this compound (Sum) with 1,1-difluorothis compound (F₂-Sum).[5][6] This approach allows for the fine-tuning of intermolecular interactions and, consequently, the bulk physical properties like dielectric response, without altering the fundamental columnar packing motif.[5]

Table 2: Crystallographic Data for this compound/F₂-Sumanene Co-crystals

| Parameter | Sum:F₂-Sum (3:1) | Sum:F₂-Sum (1:1) | Sum:F₂-Sum (1:3) |

| Crystal System | Trigonal | Trigonal | Trigonal |

| Space Group | R-3c | R-3c | R-3c |

| a, b (Å) | 21.062(3) | 21.113(3) | 21.171(3) |

| c (Å) | 10.864(2) | 10.908(2) | 10.957(2) |

| Volume (ų) | 4177.3(1) | 4211.7(1) | 4250.1(1) |

| Temperature (K) | 100 | 100 | 100 |

Data extracted from the supplementary information of Li et al., Chem. Commun., 2022, 58, 8950.[5]

Experimental Protocols